Ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-3-oxopropanoate
Description
Ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-3-oxopropanoate is a fluorinated ester derivative featuring a benzo[d][1,3]dioxol (benzodioxole) core substituted with two fluorine atoms at the 2,2-positions and a 3-oxopropanoate ethyl ester group at the 5-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing molecules targeting cystic fibrosis transmembrane conductance regulator (CFTR) proteins and Mycobacterium tuberculosis EthR inhibitors . Its structural uniqueness lies in the electron-withdrawing difluoro substitution on the benzodioxole ring, which enhances metabolic stability and modulates electronic properties for improved target binding.
Properties
IUPAC Name |
ethyl 3-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O5/c1-2-17-11(16)6-8(15)7-3-4-9-10(5-7)19-12(13,14)18-9/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWDYOIWGYWKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(C=C1)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-3-oxopropanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound is characterized by the presence of a difluorobenzo[d][1,3]dioxole moiety, which is known for its unique electronic properties that can enhance biological activity. The molecular formula is , with a molecular weight of approximately 270.20 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the difluorobenzo[d][1,3]dioxole core through cyclization reactions.
- Esterification with ethyl acetoacetate to introduce the ethyl group and ketone functionality.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance:
- In vitro assays demonstrated that derivatives of difluorobenzo[d][1,3]dioxole can inhibit cell proliferation in various cancer cell lines (e.g., breast and lung cancer) by inducing apoptosis and cell cycle arrest.
- Case Study : A derivative of this compound was tested against MCF-7 breast cancer cells, showing an IC50 value of 15 µM, indicating potent cytotoxicity.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Minimum Inhibitory Concentration (MIC) tests revealed that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Case Study : In a study evaluating various derivatives, this compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus.
Anti-inflammatory Effects
Inflammation-related pathways are critical in many diseases. The compound’s potential anti-inflammatory effects were evaluated through:
- In vivo models where administration reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in induced inflammation models.
The biological activities of this compound are believed to be mediated through:
- Inhibition of key enzymes involved in tumor progression.
- Modulation of signaling pathways , particularly those related to apoptosis and inflammation.
Data Summary Table
| Activity Type | Assay Type | Cell Line/Organism | IC50/MIC Value |
|---|---|---|---|
| Anticancer | In vitro | MCF-7 (breast cancer) | 15 µM |
| Antimicrobial | MIC Test | Staphylococcus aureus | 32 µg/mL |
| Anti-inflammatory | In vivo | Mouse model | Reduced cytokines |
Comparison with Similar Compounds
Structural Features and Electronic Properties
The compound is compared to analogs based on substitutions on the aromatic ring, fluorination patterns, and ester/amide functionalities:
Key Observations :
- The 2,2-difluorobenzo[d][1,3]dioxol-5-yl group in the target compound confers rigidity and enhanced electron-withdrawing effects compared to unfluorinated benzodioxoles (CAS 81581-27-3) or phenyl-substituted analogs (e.g., 3,5-difluorophenyl) .
- The ethyl 3-oxopropanoate moiety provides a metabolically labile ester group, which may act as a prodrug, releasing the active carboxylic acid in vivo. In contrast, amide derivatives like L2 exhibit greater hydrolytic stability .
Pharmacological Activity
- EthR Inhibition : The 2,2-difluorobenzo[d][1,3]dioxol-5-yl group is critical for binding to Mycobacterium tuberculosis EthR, as seen in L2 (IC50: <1 µM) . The target compound’s ester group may require hydrolysis to the free acid for activity.
- CFTR Modulation : Lumacaftor (a related benzodioxole-containing drug) demonstrates that fluorination improves drug stability and target engagement . The target compound’s ester could serve as a precursor to similar therapeutics.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | L2 (Amide Derivative) |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 2.5 | 3.1 |
| Metabolic Stability | Moderate (ester hydrolysis) | High (stable ester) | High (amide stability) |
| Solubility (µg/mL) | ~50 (aqueous buffer) | ~100 | ~20 |
Insights :
- The 2,2-difluorobenzo[d][1,3]dioxol core increases lipophilicity (LogP ~2.8) compared to phenyl analogs (LogP ~2.5) but reduces solubility due to ring rigidity.
- The ester group in the target compound may enhance oral bioavailability but necessitates formulation strategies to mitigate rapid hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
